molecular formula C10H10BrNO2 B1374365 4-Bromo-2-(2-methoxyethoxy)benzonitrile CAS No. 1364487-15-9

4-Bromo-2-(2-methoxyethoxy)benzonitrile

Cat. No.: B1374365
CAS No.: 1364487-15-9
M. Wt: 256.1 g/mol
InChI Key: FGMCJUOKFCJLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-2-(2-methoxyethoxy)benzonitrile” is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 256.1 . More detailed properties are not provided in the search results.

Scientific Research Applications

Analytical Methods in Diagnosis of Poisoning

A study by Flanagan and Ruprah (1989) developed a high-performance liquid-chromatographic assay for chlorophenoxy and benzonitrile herbicides, including bromoxynil, a compound structurally similar to 4-Bromo-2-(2-methoxyethoxy)benzonitrile. This method aids in diagnosing acute poisoning cases involving these herbicides (Flanagan & Ruprah, 1989).

Liquid Crystalline Behavior and Photophysical Properties

Ahipa et al. (2014) synthesized a series of luminescent benzonitriles, including compounds related to this compound, for potential use as mesogens. These compounds were studied for their liquid crystalline behavior and photophysical properties, showing potential in material science and engineering (Ahipa et al., 2014).

Cytotoxic Effects of Benzonitrile Pesticides

A study by Lovecká et al. (2015) focused on the cytotoxic effects of benzonitrile herbicides, including bromoxynil. These compounds, structurally related to this compound, were tested on human cell lines to understand their potential toxic effects on the liver and kidneys (Lovecká et al., 2015).

Microbial Degradation of Benzonitrile Herbicides

Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, including compounds related to this compound. The study provided insights into degradation pathways, persistent metabolites, and involved degrader organisms, contributing to environmental bioremediation research (Holtze et al., 2008).

Properties

IUPAC Name

4-bromo-2-(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-13-4-5-14-10-6-9(11)3-2-8(10)7-12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMCJUOKFCJLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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